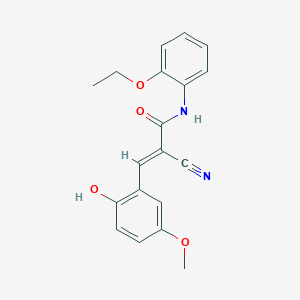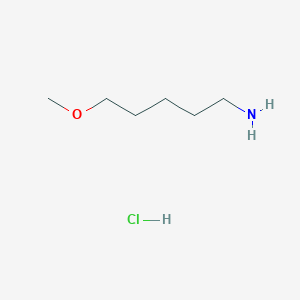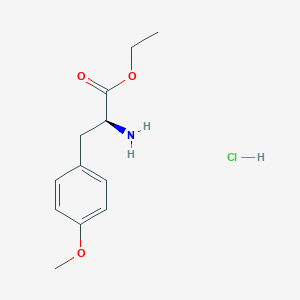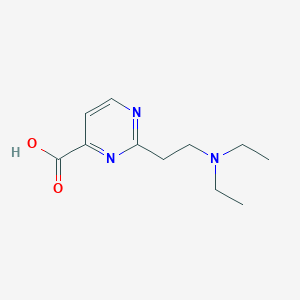![molecular formula C9H17NO2 B13562615 (2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,7-dioxaspiro[45]decan-3-yl}methanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate, which is then further reacted to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for {2,7-dioxaspiro[4.5]decan-3-yl}methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials
Wirkmechanismus
The mechanism of action of {2,7-dioxaspiro[4.5]decan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar spiro structure but different positioning of the oxygen atoms.
{1,7-dioxaspiro[4.5]decan-2-yl}methanamine: Another spiro compound with a different arrangement of the functional groups.
6,10-dioxaspiro[4.5]decane-7,9-dione: Contains a spiro structure with dioxaspiro groups.
Uniqueness
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2,9-dioxaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7,10H2 |
InChI-Schlüssel |
UHFNHNBJTJAKEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(OC2)CN)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)



![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)

![3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)

![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)
